1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is a synthetic organic compound known for its utility in various chemical and pharmaceutical applications. This compound features a piperidine ring substituted with a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or similar reagents.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the piperidine ring or the cyclohexyl group.
Hydrolysis: The ester linkage in the Boc group can be hydrolyzed under basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotected Amine: Removal of the Boc group yields 4-cyclohexylpiperidine-2-carboxylic acid.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives of the piperidine ring or cyclohexyl group can be obtained.
Reduced Products: Reduction reactions can lead to hydrogenated derivatives of the compound.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development for neurological disorders.
Industry: Employed in the production of specialty chemicals and materials, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring selective modification of the piperidine ring.
Comparison with Similar Compounds
- 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-4-benzylpiperidine-2-carboxylic acid
Comparison: 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
1443282-29-8 |
---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.4 |
Purity |
95 |
Origin of Product |
United States |
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